3-(4-Ethylphenyl)-1,2-difluorobenzene
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(15)14(12)16/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMQLWWFYSJAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292726 | |
| Record name | 4′-Ethyl-2,3-difluoro-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178550-13-4 | |
| Record name | 4′-Ethyl-2,3-difluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1178550-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Ethyl-2,3-difluoro-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-1,2-difluorobenzene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of 3-(4-Ethylphenyl)-1,2-difluorobenzene may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Pharmaceutical Industry
In the pharmaceutical sector, 3-(4-Ethylphenyl)-1,2-difluorobenzene serves as a building block for various drug candidates. Its structural characteristics allow it to interact favorably with biological targets. For instance:
- Anticancer Agents : Compounds derived from 3-(4-Ethylphenyl)-1,2-difluorobenzene have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
- Antibiotics : The compound's derivatives have shown promise in developing new antibiotics by modifying the difluorobenzene moiety to enhance antibacterial activity.
Material Science
The unique properties of 3-(4-Ethylphenyl)-1,2-difluorobenzene make it suitable for applications in material science:
- Polymers : It can be used as a monomer in the synthesis of fluorinated polymers that exhibit excellent thermal stability and chemical resistance.
- Liquid Crystals : The compound's molecular structure allows it to be incorporated into liquid crystal formulations, which are essential for display technologies.
Agrochemicals
Research has indicated that derivatives of 3-(4-Ethylphenyl)-1,2-difluorobenzene can function as agrochemical intermediates. Their fluorinated nature enhances the efficacy and stability of pesticides and herbicides.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the synthesis of novel derivatives of 3-(4-Ethylphenyl)-1,2-difluorobenzene and their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, suggesting potential as lead compounds for further development.
Case Study 2: Polymer Development
Research conducted at a leading university focused on incorporating 3-(4-Ethylphenyl)-1,2-difluorobenzene into polymer matrices. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts, highlighting their utility in high-performance applications.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmaceuticals | Anticancer Agents | IC50 values lower than existing drugs |
| Material Science | Polymer Synthesis | Improved mechanical properties |
| Agrochemicals | Pesticide Development | Enhanced efficacy and stability |
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-1,2-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- Molecular Weight and Solubility : Longer alkyl chains (e.g., heptyl) increase molecular weight and hydrophobicity, likely reducing solubility in polar solvents compared to methyl or ethyl analogs .
- Synthetic Considerations : Longer alkyl groups may necessitate elevated reaction temperatures due to steric hindrance or reduced solubility during synthesis.
Parent Difluorobenzene Isomers
The core 1,2-difluorobenzene structure distinguishes it from other isomers:
| Isomer | CAS Number | Common Name |
|---|---|---|
| 1,2-difluorobenzene | 367-11-3 | o-difluorobenzene |
| 1,3-difluorobenzene | 372-18-9 | m-difluorobenzene |
| 1,4-difluorobenzene | 77540-36-3 | p-difluorobenzene |
Comparison :
- Electronic Effects : The ethylphenyl group in the target compound introduces steric bulk and electron-donating effects (via the alkyl chain), altering reactivity compared to unsubstituted isomers. For example, electrophilic substitution reactions may occur at different positions due to steric and electronic modulation.
- Boiling/Melting Points : While specific data are unavailable, the ethylphenyl substituent likely increases boiling and melting points relative to parent isomers due to enhanced van der Waals interactions .
Ethynyl-Substituted Analogs
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS 145698-42-6) shares structural similarities but features an ethynyl (-C≡C-) linker between the ethylphenyl and difluorobenzene groups .
| Property | 3-(4-Ethylphenyl)-1,2-difluorobenzene | 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene |
|---|---|---|
| Molecular Formula | C₁₄H₁₂F₂ | C₁₆H₁₂F₂ |
| Molecular Weight | 218.26 | 242.27 |
| Key Structural Feature | Direct C-C bond | Ethynyl spacer |
Implications :
- The spacer may reduce steric hindrance, improving reactivity in cross-coupling reactions .
Biological Activity
3-(4-Ethylphenyl)-1,2-difluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-(4-Ethylphenyl)-1,2-difluorobenzene is characterized by the presence of an ethyl group attached to a phenyl ring and two fluorine atoms on a benzene ring. The molecular formula is CHF, and its CAS number is 1178550-13-4. The structural formula can be represented as follows:
The biological activity of 3-(4-Ethylphenyl)-1,2-difluorobenzene is attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluorobenzene moiety enhances lipophilicity and can improve binding affinity to target sites, which may lead to increased biological activity. The ethyl group can also influence the compound's pharmacokinetic properties, such as absorption and distribution.
Biological Activity
Research has indicated that 3-(4-Ethylphenyl)-1,2-difluorobenzene exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It was evaluated against various strains of bacteria and fungi, showing moderate activity with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .
- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation .
- Enzyme Inhibition : Studies have explored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various derivatives of difluorobenzene compounds, 3-(4-Ethylphenyl)-1,2-difluorobenzene was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations lower than those required for many commonly used antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A research team investigated the anti-inflammatory effects of 3-(4-Ethylphenyl)-1,2-difluorobenzene in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory cell infiltration when administered prior to the inflammatory stimulus .
Research Findings Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
